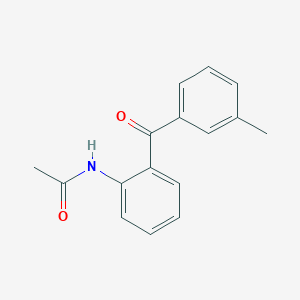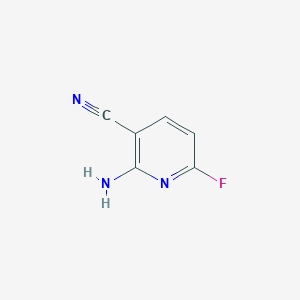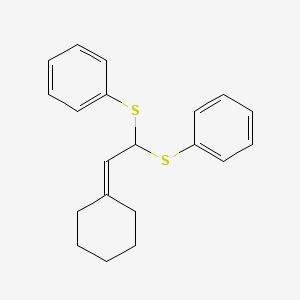
(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene is an organic compound with the molecular formula C20H24S2 This compound is characterized by the presence of a cyclohexylidene group, a phenylsulfanyl group, and a sulfanylbenzene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene typically involves the reaction of cyclohexanone with phenylsulfanyl and sulfanylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in drug development. Their ability to interact with specific molecular targets makes them promising candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Cyclohexylidene-1-phenylethyl)sulfanylbenzene
- (2-Cyclohexylidene-1-phenylsulfanylethyl)benzene
- (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylcyclohexane
Uniqueness
(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and therapeutic agents with specific desired properties.
Propriétés
Numéro CAS |
89005-28-7 |
|---|---|
Formule moléculaire |
C20H22S2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
(2-cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene |
InChI |
InChI=1S/C20H22S2/c1-4-10-17(11-5-1)16-20(21-18-12-6-2-7-13-18)22-19-14-8-3-9-15-19/h2-3,6-9,12-16,20H,1,4-5,10-11H2 |
Clé InChI |
GPCIRTOGKJFOCB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC(SC2=CC=CC=C2)SC3=CC=CC=C3)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
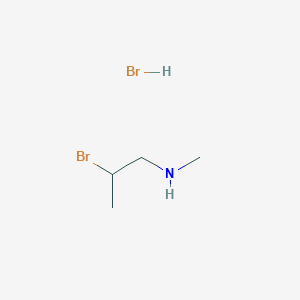

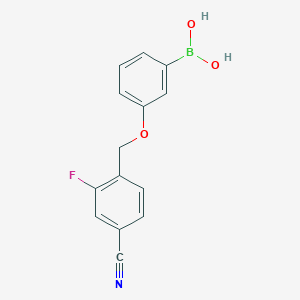

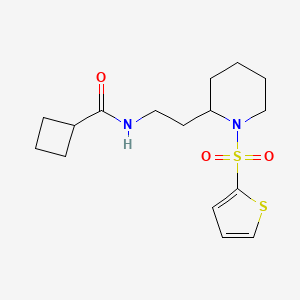
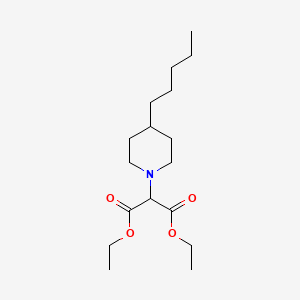
![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
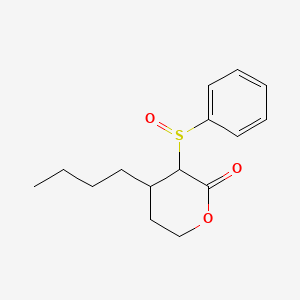
![Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-](/img/structure/B14136773.png)

